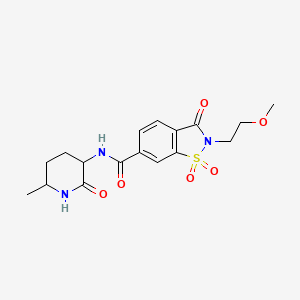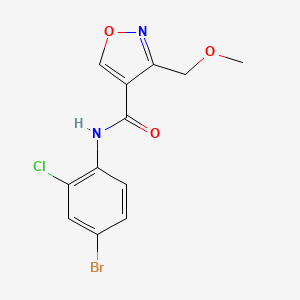![molecular formula C14H22N4O4 B7431950 methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate](/img/structure/B7431950.png)
methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the family of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate has also been shown to exhibit various other biochemical and physiological effects. Studies have suggested that the compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit antifungal and antibacterial activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate in lab experiments is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new anticancer drugs. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate. One area of interest is the development of new analogs of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as inflammation and infectious diseases. Finally, studies are needed to investigate the in vivo efficacy and safety of this compound in animal models, which will be a critical step in the development of this compound as a potential therapeutic agent.
Synthesis Methods
The synthesis of methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate involves a multistep process that includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl 9-oxononanoate in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain the pure compound.
Scientific Research Applications
Methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells.
properties
IUPAC Name |
methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-22-12(20)8-6-4-2-3-5-7-11(19)17-10-9-16-18-13(10)14(15)21/h9H,2-8H2,1H3,(H2,15,21)(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNKGSWIKMHOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)NC1=C(NN=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B7431877.png)

![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)
![N-[3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]cyclobutyl]-2-methoxyacetamide](/img/structure/B7431887.png)
![1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B7431894.png)
![N-[1-[5-cyclopropyl-4-[2-[ethyl(methyl)amino]-2-oxoethyl]-1,2,4-triazol-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7431901.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-(difluoromethyl)pyrimidin-4-amine](/img/structure/B7431912.png)
![Methyl 4-[[[2-(methylamino)-2-oxoethyl]-[5-(4-methylphenoxy)pyridine-2-carbonyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431913.png)
![N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)pentanamide](/img/structure/B7431930.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431941.png)

![N-(2-bromoprop-2-enyl)-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431951.png)